molecular formula C15H22N2O B1520409 1-(4-Tert-butylphenyl)-1,4-diazepan-5-one CAS No. 1235440-95-5

1-(4-Tert-butylphenyl)-1,4-diazepan-5-one

Cat. No.: B1520409
CAS No.: 1235440-95-5
M. Wt: 246.35 g/mol
InChI Key: SCASXOZCAPQTGT-UHFFFAOYSA-N
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Description

The compound “1-(4-Tert-butylphenyl)-1,4-diazepan-5-one” is a diazepanone derivative. Diazepanones are a type of organic compound that contain a seven-membered ring with two nitrogen atoms and a ketone functional group .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a seven-membered diazepanone ring attached to a phenyl ring substituted with a tert-butyl group .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, diazepanones can participate in a variety of chemical reactions, including electrophilic aromatic substitutions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Porphyrazines with Annulated Diazepine Rings : A study explored the synthesis of a Mg II complex of octa-4-tert-butylphenyl substituted tetra(1,4-diazepino)porphyrazine, highlighting the solvent effect on its spectral properties. This work demonstrates the use of 1-(4-Tert-butylphenyl)-1,4-diazepan-5-one derivatives in the development of complex macrocyclic compounds with specific spectral characteristics, which could be pivotal for applications in materials science and photophysics (Tarakanov et al., 2011).

  • Photophysical Studies : The photophysical properties of novel diazepine derivatives were investigated, emphasizing their potential use in the development of new materials with specific light-absorbing and emitting properties (Wieczorek et al., 2016).

Potential Biological Activities

  • Rho–Kinase Inhibitor Synthesis : A practical synthesis approach for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho–kinase inhibitor K-115, was established, indicating the role of such compounds in therapeutic applications (Gomi et al., 2012).

  • Olefin Polymerization Catalysts : Research on Nickel(II) and Palladium(II) diimine complexes bearing diazepine moieties underscored their use as catalysts in olefin polymerization, showcasing the utility of this compound derivatives in catalysis and polymer science (Schmid et al., 2001).

  • Microwave-Assisted Synthesis : A study demonstrated an efficient microwave-assisted synthesis of 1,4-diazepan-5-ones, providing a rapid and high-yield method for preparing such compounds, which can be useful in diverse synthetic applications (Wlodarczyk et al., 2007).

Future Directions

The future directions for the study of “1-(4-Tert-butylphenyl)-1,4-diazepan-5-one” would likely depend on the results of initial studies on its properties and potential applications. Given the lack of information on this specific compound, it’s difficult to predict specific future directions .

Properties

IUPAC Name

1-(4-tert-butylphenyl)-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-15(2,3)12-4-6-13(7-5-12)17-10-8-14(18)16-9-11-17/h4-7H,8-11H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCASXOZCAPQTGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2CCC(=O)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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